molecular formula C7H4ClNO2S2 B018317 1,3-Benzothiazole-6-sulfonyl chloride CAS No. 181124-40-3

1,3-Benzothiazole-6-sulfonyl chloride

Cat. No.: B018317
CAS No.: 181124-40-3
M. Wt: 233.7 g/mol
InChI Key: XQOLJTWXFUSVOR-UHFFFAOYSA-N
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Description

Overview of Benzothiazole (B30560) Heterocycles in Chemical Science

Benzothiazole, a bicyclic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, serves as a foundational structure in a vast array of chemical and biological applications. nih.govijpsr.com The unique electronic properties and structural rigidity of the benzothiazole nucleus make it a privileged scaffold in the design of functional molecules. benthamscience.comresearchgate.net

The benzothiazole scaffold is of paramount importance in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. nih.gov Its derivatives have been extensively investigated and developed as therapeutic agents for various diseases. jchemrev.com The versatility of the benzothiazole ring system allows it to bind to diverse biological receptors with high affinity, making it a valuable substructure for drug discovery. jchemrev.com

Research has demonstrated that compounds containing the benzothiazole moiety exhibit a remarkable range of pharmacological properties, including:

Anticancer researchgate.netjchemrev.com

Antimicrobial benthamscience.comjchemrev.com

Antitubercular nih.gov

Antiviral jchemrev.com

Anti-inflammatory benthamscience.com

Anticonvulsant jchemrev.com

Antidiabetic jchemrev.com

Analgesic jchemrev.com

Antimalarial nih.gov

The substitution pattern on the benzothiazole ring, particularly at the C-2 and C-6 positions, has been shown to be crucial for modulating these biological activities. benthamscience.com

The benzothiazole nucleus is found in both natural and synthetic compounds. nih.gov While the thiazole moiety is abundant in nature, the fused benzothiazole structure is less common but is present in some terrestrial and marine natural products. nih.govnih.gov Its true prevalence is most notable in the realm of synthetic bioactive molecules and pharmaceuticals. researchgate.net Several clinically important drugs are based on the benzothiazole skeleton, highlighting its therapeutic value. nih.gov

Table 1: Examples of Bioactive Benzothiazole-Based Molecules

Compound Name Therapeutic Application/Significance
Riluzole Used in the treatment of amyotrophic lateral sclerosis (ALS). nih.gov
Pramipexole A dopamine (B1211576) agonist used to treat Parkinson's disease. nih.gov
Frentizole An antiviral and immunosuppressive agent. nih.gov
Thioflavin T A fluorescent dye used to visualize and quantify amyloid fibrils. nih.gov

This table is for illustrative purposes and is not exhaustive.

Contextualizing 1,3-Benzothiazole-6-sulfonyl Chloride within Sulfonyl Chloride Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as critical intermediates in organic synthesis and medicinal chemistry. enamine.netquora.com Their importance stems primarily from their utility in the preparation of sulfonamides, a key functional group in many pharmaceutical agents. sigmaaldrich.com The sulfonyl chloride group is a powerful electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable sulfonamide or sulfonate ester linkages, respectively. sigmaaldrich.com

This compound fits within this context as a bifunctional building block. nih.gov It possesses the characteristic reactivity of a sulfonyl chloride, allowing for the introduction of the benzothiazole scaffold into larger molecules via a sulfonamide or sulfonate bridge. The compound itself is a powder at room temperature and, like many sulfonyl chlorides, is sensitive to moisture, hydrolyzing in the presence of water to the corresponding sulfonic acid. sigmaaldrich.com

Table 2: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound nih.gov
Molecular Formula C₇H₄ClNO₂S₂ sigmaaldrich.com
Molecular Weight 233.70 g/mol sigmaaldrich.com
CAS Number 181124-40-3 nih.gov
Physical Form Powder/Solid sigmaaldrich.comsigmaaldrich.com
InChI Key XQOLJTWXFUSVOR-UHFFFAOYSA-N sigmaaldrich.com

Data sourced from chemical databases and suppliers. nih.govsigmaaldrich.comsigmaaldrich.com

Research Trajectories and Contemporary Interest in the Compound and its Derivatives

The primary research interest in this compound lies in its use as a precursor for the synthesis of novel benzothiazole-6-sulfonamide derivatives. This research trajectory leverages the established biological significance of both the benzothiazole scaffold and the sulfonamide functional group.

A significant area of investigation has been the design and synthesis of benzothiazole-6-sulfonamides as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes. nih.gov Specific research has focused on the inhibition of various human (h) CA isoforms, including the cytosolic hCA I and II and the tumor-associated transmembrane isoforms hCA IX and XII. nih.govnih.gov The overexpression of hCA IX and XII in various cancers makes them important targets for the development of novel anticancer agents. nih.gov

Studies have shown that by reacting this compound with various amines, researchers can generate libraries of sulfonamide derivatives. nih.govresearchgate.net These derivatives have been evaluated for their inhibitory activity against different CA isoforms. Several synthesized compounds have demonstrated high potency, with inhibition constants (KIs) in the nanomolar range, particularly against the tumor-associated hCA IX and XII isoforms. nih.govnih.gov This line of research highlights a clear and contemporary application for this compound as a starting material for developing selective and potent enzyme inhibitors with potential therapeutic applications. nih.gov

Table 3: Research Findings on Carbonic Anhydrase Inhibition by Benzothiazole-6-Sulfonamide Derivatives

Target Enzyme Significance Research Outcome
hCA I and II Cytosolic, ubiquitous isoforms. Many benzothiazole-6-sulfonamide derivatives show potent inhibition, with KIs often in the low nanomolar range. nih.gov
hCA IX Tumor-associated isoform, linked to cancer progression. Derivatives have been developed as highly potent and, in some cases, selective inhibitors against this isoform. nih.govnih.gov
hCA XII Tumor-associated isoform. Novel compounds derived from this compound have shown potent, nanomolar inhibition. nih.gov

This table summarizes general findings from multiple studies. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOLJTWXFUSVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383562
Record name 1,3-benzothiazole-6-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID00383562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181124-40-3
Record name 1,3-benzothiazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzothiazole-6-sulfonyl chloride
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Synthetic Methodologies and Reaction Pathways for 1,3 Benzothiazole 6 Sulfonyl Chloride

Primary Synthetic Routes to 1,3-Benzothiazole-6-sulfonyl Chloride

The synthesis of this compound can be achieved through several distinct routes, each with its own set of procedural nuances and outcomes.

Chlorosulfonation Procedures for Benzothiazole (B30560) Nucleus

Chlorosulfonation represents a direct and common approach to introduce the sulfonyl chloride functional group onto the benzothiazole ring. This can be accomplished through either direct protocols or multi-step approaches.

Direct chlorosulfonation involves the reaction of benzothiazole with a chlorosulfonating agent. One documented method involves heating benzothiazole with an excess of chlorosulfonic acid. tandfonline.com In a specific example, benzothiazole was gradually added to chlorosulfonic acid, and the resulting solution was refluxed at 150°C for 4.5 hours. tandfonline.com However, it has been reported that this reaction may primarily yield a salt, necessitating further steps to obtain the desired sulfonyl chloride. tandfonline.com

To overcome the limitations of direct chlorosulfonation, a multi-step approach is often employed. This typically involves an initial sulfonation of the benzothiazole nucleus, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.

One such method begins with the sulfonation of 1,3-benzothiazole using fuming sulfuric acid (oleum) at elevated temperatures (150–180°C) for several hours. This electrophilic aromatic substitution primarily introduces the sulfonic acid group (-SO₃H) at the 6-position of the benzothiazole ring. The intermediate benzothiazole-6-sulfonic acid is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield this compound. When using thionyl chloride, the sulfonic acid intermediate is typically refluxed with an excess of thionyl chloride in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Another reported procedure involves heating benzothiazole with excess chlorosulfonic acid, followed by treatment with thionyl chloride to obtain the sulfonyl chloride as a gummy solid. tandfonline.com

Table 1: Comparison of Chlorinating Agents for Sulfonic Acid Conversion

Chlorinating AgentTypical Reaction ConditionsNotes
Thionyl chloride (SOCl₂)Reflux with 5–10 equivalents in anhydrous DCM or THF for 6–12 hours. A commonly used and effective reagent.
Phosphorus pentachloride (PCl₅)Can be used as an alternative to SOCl₂. Useful when thionyl chloride is unsuitable for the specific substrate.

Synthesis via Intermediate Benzothiazole Sulfonic Acids

As mentioned previously, the synthesis of this compound can proceed through the formation of benzothiazole-6-sulfonic acid as a distinct intermediate. The sulfonation of benzothiazole with oleum (B3057394) has been reported to produce a mixture of 4-, 6-, and 7-sulfonic acids, with the 6-isomer being a significant component. tandfonline.com The subsequent conversion of this sulfonic acid to the sulfonyl chloride is a standard procedure in organic synthesis, often achieved with reagents like thionyl chloride or phosphorus pentachloride. orgsyn.org

Diazotization and Subsequent Chlorination Methods

An alternative synthetic strategy involves the diazotization of an amino-substituted benzothiazole followed by a reaction to introduce the sulfonyl chloride group. A patented method describes a multi-step synthesis starting from sulfanilamide (B372717). The process involves:

Reaction of sulfanilamide with ammonium (B1175870) thiocyanate (B1210189) to form N-(4-sulfanilamidophenyl)thiocarbamide.

Cyclization with bromine to yield 2-amino-6-sulfonamidobenzothiazole.

Diazotization of the amino group, followed by a reaction sequence that ultimately produces this compound. google.com

Another patent details a method starting with a compound (referred to as compound II), which undergoes a diazotization reaction using sodium nitrite (B80452) and a mineral acid like hydrochloric or sulfuric acid. google.com The resulting diazonium salt is then reacted in the presence of copper sulfate (B86663) and sulfur dioxide gas, followed by the introduction of chlorine gas to form the final product. google.com This method is highlighted as having mild reaction conditions and high synthesis efficiency, making it suitable for industrial production. google.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. For instance, in the diazotization route, a patent describes a process where a mixture containing the starting material, sodium nitrite, and water is added to a pre-cooled nitration mixture of sulfuric and hydrochloric acid. The reaction is maintained at a low temperature (e.g., 10°C or -20°C) for several hours. The subsequent steps involving copper sulfate, sulfur dioxide, and chlorine gas are also temperature-controlled to optimize the reaction. google.com

In one example from a patent, after the reaction sequence, toluene (B28343) is added, and the mixture is warmed. The organic phase is then separated, extracted, dried, and concentrated to obtain the light yellow solid product with a reported yield of 65% and a purity of 98%. google.com

The choice of solvent, temperature, and the stoichiometry of reagents are critical factors that can be adjusted to enhance the yield and purity of the final product. For example, in the chlorination of the sulfonic acid intermediate, using an excess of thionyl chloride and ensuring anhydrous conditions are crucial for driving the reaction to completion and preventing hydrolysis of the sulfonyl chloride product.

Temperature and Solvent Effects in Preparation

The synthesis of this compound is highly sensitive to reaction conditions, particularly temperature and the choice of solvent. One documented synthetic route involves a diazotization reaction followed by a sulfochlorination step. google.com The temperature for the diazotization and subsequent reaction is critical and can range from -20°C to 30°C. google.com For instance, one procedure specifies cooling the reaction mixture to -20°C and maintaining this temperature for 8 hours. google.com In other variations of the method, the reaction is carried out at 10°C or 30°C. google.com

The final step of the synthesis, which involves reacting a diazonium salt with sulfur dioxide and chlorine, also shows temperature dependence, with optimal temperatures reported between 0°C and 115°C. google.com A specific example warms the mixture to between 45°C and 50°C to drive the reaction to completion. google.com

The selection of solvent plays a crucial role in the yield and purity of the final product. Organic solvents such as isopropanol (B130326), methanol (B129727), ethanol, and toluene have been utilized. google.com For the diazotization step, alcohols like isopropanol or methanol are common. google.com In the subsequent sulfochlorination, toluene is often used as the organic solvent to facilitate the reaction and extraction of the product. google.com For instance, after the reaction with sulfur dioxide, toluene is added, and the mixture is heated, followed by cooling to isolate the this compound. google.com The yield of the light yellow solid product is reported to be in the range of 67.5% to 85% depending on the specific conditions employed. google.com

Table 1: Effect of Temperature and Solvent on the Synthesis of this compound google.com

StepTemperature (°C)Solvent(s)Reported Yield (%)
Diazotization-20Water, Sulfuric Acid, Hydrochloric Acid-
Diazotization0Isopropanol, Hydrochloric Acid68
Diazotization10Water, Sulfuric Acid, Hydrochloric Acid-
Sulfochlorination45-50Toluene67.5
Sulfochlorination115Toluene-
Overall (from Compound II)-20 to 115Water, HCl, Toluene-
Overall (from Compound IV)0Isopropanol68-85

This table is generated based on data reported in patent CN102108069B.

Catalytic Approaches in Sulfonyl Chloride Formation

Catalysis offers efficient pathways for the formation of the sulfonyl chloride group on the benzothiazole scaffold. A prominent method involves a Sandmeyer-type reaction where a diazonium salt, derived from the corresponding amine, reacts with sulfur dioxide in the presence of a copper salt catalyst. google.comnih.gov Copper(I) chloride or copper sulfate is frequently employed to facilitate this transformation. google.com In this process, the copper catalyst enables a single electron transfer (SET) mechanism, promoting the conversion of the diazonium salt to the desired sulfonyl chloride. nih.gov The amount of copper sulfate used can be between 1.0 to 3.0 times the molar weight of the diazonium salt intermediate. google.com

In recent years, visible-light photocatalysis has emerged as a sustainable and mild alternative for synthesizing sulfonyl chlorides. nih.gov A heterogeneous, transition-metal-free carbon nitride photocatalyst, potassium poly(heptazine imide) (K-PHI), has been successfully used to produce various aryl sulfonyl chlorides from arenediazonium salts. nih.gov This method operates under mild conditions, utilizing visible light irradiation at room temperature. nih.gov It demonstrates high tolerance for various functional groups and can achieve yields ranging from 50% to 95%. nih.gov The necessary sulfur dioxide and chloride ions can be conveniently generated in situ from the reaction of thionyl chloride and water. nih.gov

Table 2: Catalytic Systems for Sulfonyl Chloride Formation

Catalyst SystemReaction TypeConditionsKey Advantages
Copper Sulfate (CuSO₄)Sandmeyer-type Reaction0-115°C, various solvents google.comEstablished method, readily available catalyst. google.com
Potassium Poly(heptazine imide) (K-PHI)Visible-light PhotocatalysisRoom temperature, visible light nih.govMetal-free, mild conditions, high functional group tolerance. nih.gov

This table summarizes catalytic approaches from cited research.

Derivatization Strategies Utilizing the Sulfonyl Chloride Moiety

The sulfonyl chloride group of this compound is a highly reactive electrophilic site, making it an excellent precursor for a wide range of derivatives through nucleophilic substitution reactions. researchgate.neteurjchem.com

Nucleophilic Substitution Reactions for Sulfonamide Formation

The reaction of this compound with primary or secondary amines is a cornerstone method for the synthesis of the corresponding sulfonamides. researchgate.netucl.ac.uk This reaction, a form of nucleophilic acyl substitution at the sulfur atom, typically proceeds readily, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. eurjchem.comresearchgate.net The sulfonamide moiety is a critical functional group in medicinal chemistry, and this reaction provides a direct route to novel benzothiazole-based sulfonamide derivatives. researchgate.net The reaction can be performed with a diverse range of amines, allowing for the creation of extensive libraries of compounds for biological screening. researchgate.netresearchgate.net

Synthesis of Sulfonate Esters

Analogous to sulfonamide formation, this compound reacts with alcohols to yield sulfonate esters. eurjchem.com This sulfonylation of alcohols is also a nucleophilic substitution at the sulfur center, where the alcohol oxygen acts as the nucleophile. youtube.com The reaction is commonly carried out in the presence of an amine base, such as pyridine. eurjchem.comyoutube.com Sulfonate esters are valuable synthetic intermediates themselves, as the sulfonate group can act as a good leaving group in subsequent reactions. eurjchem.comucl.ac.uk

Table 3: General Derivatization Reactions

Derivative ClassNucleophileGeneral Reaction Conditions
SulfonamidesPrimary/Secondary Amines (R-NH₂, R₂NH)Presence of a base (e.g., pyridine, triethylamine) eurjchem.comresearchgate.net
Sulfonate EstersAlcohols (R-OH)Presence of a base (e.g., pyridine) eurjchem.comyoutube.com

This table outlines the general conditions for forming key derivatives from this compound.

Reaction with Hydroxyl and Amine Functionalized Substrates

The reactivity of this compound is effectively harnessed in reactions with substrates bearing accessible hydroxyl (-OH) and amine (-NH₂ or -NHR) functional groups. This allows for the direct incorporation of the benzothiazole-6-sulfonyl moiety onto a wide variety of molecules. For instance, reacting the sulfonyl chloride with amino-functionalized compounds, such as aminobenzenesulfonamides or other heterocyclic amines, produces complex sulfonamides. researchgate.netnih.gov Similarly, substrates with hydroxyl groups, including phenols and aliphatic alcohols, can be readily converted to their corresponding sulfonate esters. eurjchem.com The choice of reaction conditions, such as solvent and base, can be tailored to the specific substrate to optimize yield and selectivity. eurjchem.comresearchgate.net

Formation of Hydrazide Derivatives

The sulfonyl chloride group can react with hydrazine (B178648) and its derivatives to form sulfonyl hydrazides. nih.gov For example, N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides have been synthesized and studied. researchgate.net The reaction involves the nucleophilic attack of the nitrogen atom of the hydrazine on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov These hydrazide derivatives are of interest as they can serve as precursors for further synthetic transformations, such as the formation of hydrazones by reaction with aldehydes or ketones. uobaghdad.edu.iqnih.gov For instance, a general method for synthesizing hydrazide-hydrazone derivatives involves reacting a hydrazide with a ketone under reflux conditions in ethanol. uobaghdad.edu.iq

Chemical Transformations and Reactivity Profiles of 1,3 Benzothiazole 6 Sulfonyl Chloride Derivatives

Electrophilic Reactivity of the Sulfonyl Chloride Group

The 1,3-benzothiazole-6-sulfonyl chloride molecule is characterized by a highly electrophilic sulfonyl chloride group (-SO₂Cl) attached to the 6-position of the benzothiazole (B30560) ring. smolecule.com This strong electrophilicity makes it a valuable reagent in organic synthesis, particularly for reactions involving nucleophiles. smolecule.com The sulfonyl chloride group readily reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. smolecule.com

This reactivity is the basis for many of its applications, including its use as a building block for more complex molecules and as a sulfonylating agent. smolecule.com The reaction with primary or secondary amines to form sulfonamides is a particularly important transformation, as sulfonamide derivatives of benzothiazole exhibit a wide range of biological activities. smolecule.comunife.it

The reactivity of the sulfonyl chloride can be influenced by the reaction conditions. For instance, while it is stable in cold water, it hydrolyzes when heated. wikipedia.org The choice of solvent and the presence of a base can also affect the outcome of its reactions with nucleophiles.

Functionalization of the Benzothiazole Core

Beyond the reactivity of the sulfonyl chloride group, the benzothiazole core itself can undergo various functionalization reactions, allowing for the synthesis of a diverse range of derivatives.

Regioselective Substitutions on the Benzene (B151609) Ring

The substitution pattern on the benzene portion of the benzothiazole ring significantly influences the molecule's properties. The sulfonation of 1,3-benzothiazole to introduce the sulfonic acid group, a precursor to the sulfonyl chloride, occurs regioselectively at the 6-position. This is attributed to the electron-donating effects of the thiazole (B1198619) nitrogen, which direct electrophilic aromatic substitution to the para position relative to the sulfur atom.

Further substitutions on the benzene ring can be achieved through various synthetic methods. The nature and position of these substituents can have a strong impact on the biological activity of the resulting compounds. nih.gov For example, the presence of an electron-acceptor group at the 6-position, in addition to other substituents on the 2-aryl ring, can lead to a bathochromic shift in the molecule's absorption spectrum. unife.it

Modifications at the Thiazole Ring Positions

The thiazole ring of the benzothiazole system also offers opportunities for chemical modification. The methyne (CH) center in the thiazole ring is susceptible to substitution. wikipedia.org The thiazole ring itself is electron-wíthdrawing. wikipedia.org

A common strategy for modifying the thiazole ring involves the condensation of 2-aminothiophenols with various reagents like aldehydes, nitriles, carboxylic acids, esters, or acyl chlorides to construct the thiazole ring with desired substituents at the 2-position. ijper.orgnih.gov For instance, reaction of 2-aminothiophenol (B119425) with benzaldehydes can yield 2-arylbenzothiazoles. unife.it The functionalization at the 2-position has been extensively explored to synthesize a vast number of derivatives with diverse pharmacological activities. nih.gov

Formation of Hybrid Molecular Architectures

The versatile reactivity of this compound and its derivatives allows for their incorporation into more complex molecular structures, including hybrid molecules and macrocycles.

Conjugation with Other Heterocyclic Systems

Benzothiazole derivatives can be conjugated with other heterocyclic systems to create hybrid molecules with potentially enhanced or novel biological activities. This approach aims to combine the therapeutic benefits of different pharmacophores into a single molecule. nih.gov

Examples of such hybrid structures include:

Benzothiazole-triazole compounds: These can be synthesized from 2-hydrazinobenzothiazole (B1674376) precursors. nih.gov

Benzothiazole-oxadiazole heterocycles: These have been synthesized and evaluated for various biological activities. nih.gov

Benzothiazole-profen hybrid amides: These have been synthesized as potential non-steroidal anti-inflammatory drug (NSAID) candidates. nih.gov

Benzimidazole-sulfonyl hybrids: Benzimidazole (B57391) derivatives can be reacted with sulfonyl chlorides to form hybrid scaffolds. nih.gov

Pyridazinone-thiazole hybrids: These have been developed with amide linkages. nih.gov

The design and synthesis of these hybrid molecules often involve multi-step reaction sequences, taking advantage of the reactivity of both the benzothiazole core and the other heterocyclic systems.

Integration into Macrocyclic Structures

The benzothiazole moiety can also be incorporated into macrocyclic structures. A benzothiazole-coupled NS4-donor macrocycle has been synthesized and its ability to act as a dual-channel sensor for metal ions has been demonstrated. rsc.org The synthesis of such macrocycles typically involves a multi-step route. rsc.org The complexation behavior of these macrocycles can be influenced by the nature of the counter-anions present. rsc.org

Stereochemical Considerations in Derivative Synthesis

The synthesis of derivatives from this compound introduces the potential for creating chiral centers, leading to the formation of stereoisomers. The control of stereochemistry is a critical aspect of medicinal chemistry and materials science, as different stereoisomers can exhibit distinct biological activities or physical properties. The stereochemical outcome of reactions involving this compound is primarily influenced by the nature of the reactants and the reaction conditions, including the use of chiral auxiliaries, catalysts, or solvents.

The sulfonyl chloride group of this compound is a highly reactive electrophile that readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. When the nucleophile is chiral and non-racemic, the reaction can proceed with diastereoselectivity, resulting in a mixture of diastereomers in unequal proportions. The degree of diastereoselectivity is dependent on the steric and electronic interactions between the chiral center of the nucleophile and the sulfonyl chloride moiety during the transition state.

One common strategy to induce stereoselectivity is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical course of a subsequent reaction, and is then cleaved from the product. For instance, the reaction of this compound with a chiral amine or alcohol can lead to the formation of a diastereomeric mixture of sulfonamides or sulfonate esters. The separation of these diastereomers, followed by the removal of the chiral auxiliary, can provide access to enantiomerically enriched or pure products.

While specific studies detailing the diastereoselective or enantioselective synthesis of derivatives from this compound are not extensively reported in the reviewed literature, the principles of asymmetric synthesis can be applied. For example, in the synthesis of related sulfonamides, high levels of diastereoselectivity have been achieved through the use of chiral amines. The rationale for the observed stereoselectivity often involves the formation of a transition state that minimizes steric hindrance, leading to the preferential formation of one diastereomer over the other.

To illustrate the potential for stereochemical control, consider the hypothetical reaction of this compound with a chiral amine, (R)-1-phenylethylamine. The reaction would produce two diastereomeric sulfonamides: (R)-N-((R)-1-phenylethyl)-1,3-benzothiazole-6-sulfonamide and (S)-N-((R)-1-phenylethyl)-1,3-benzothiazole-6-sulfonamide. The ratio of these diastereomers would be determined by the difference in the activation energies of the respective transition states.

EntryChiral AmineSolventTemperature (°C)Diastereomeric Ratio (R,R) : (S,R)Yield (%)
1(R)-1-PhenylethylamineDichloromethane (B109758)060:4085
2(R)-1-PhenylethylamineToluene (B28343)-2075:2578
3(S)-ProlinolTetrahydrofuran (B95107)-7885:1570
4(S)-ProlinolAcetonitrile070:3082

Note: The data in this table is illustrative and intended to demonstrate the concept of diastereoselective synthesis. It is not based on reported experimental results for this compound.

The development of new chiral catalysts and auxiliaries continues to advance the field of asymmetric synthesis. Future research in the area of this compound derivatives will likely focus on the application of these modern synthetic methods to achieve high levels of stereocontrol in the synthesis of novel, enantiomerically pure compounds for various applications.

Medicinal Chemistry and Pharmacological Investigations of 1,3 Benzothiazole 6 Sulfonyl Chloride Derivatives

Broad Spectrum Biological Activities of Benzothiazole (B30560) Derivatives

Benzothiazole derivatives are known for their wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govjchemrev.comresearchgate.net The versatility of the benzothiazole ring system, combined with the ability to introduce various substituents, allows for the fine-tuning of its biological properties. researchgate.net

Derivatives of 1,3-benzothiazole have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. nih.gov

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH and other physiological processes. tandfonline.comnih.gov Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and resistance to therapy, making them attractive targets for anticancer drug development. nih.govtandfonline.comtandfonline.com

A series of benzothiazole-based sulfonamides have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. tandfonline.comresearchgate.net For instance, derivatives of 2-aminobenzo[d]thiazole-6-sulfonamide have been shown to be potent inhibitors of hCA I, II, VII, and the tumor-associated hCA IX. researchgate.net The structure-activity relationship studies revealed that even minor modifications to the benzothiazole scaffold or the 2-amino group can significantly impact the inhibitory activity and selectivity. researchgate.net

In one study, novel benzothiazole-based sulfonamides were designed as analogues of SLC-0111, a known CA IX inhibitor. tandfonline.comnih.gov These compounds, featuring a benzothiazole motif attached to a ureido linker, displayed varying inhibitory profiles against hCA I, II, IX, and XII. tandfonline.comnih.gov Notably, some of these derivatives exhibited low nanomolar inhibition constants (Kᵢ) and high selectivity for the tumor-related isoforms over the cytosolic ones. tandfonline.comnih.gov The substitution pattern on the benzenesulfonamide (B165840) moiety was found to be critical for potent and selective inhibition. nih.gov

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
8a 125901076038.66.8
8b 404039.86.84.9
8c 361.798.510.95.1
10 127.325.415.65.3
12 61.515.325.87.9
Acetazolamide (AAZ) 25012.5255.7
SLC-0111 5080960454.5
Data sourced from Fares et al. (2022). tandfonline.com

The anticancer activity of 1,3-benzothiazole-6-sulfonyl chloride derivatives has been evaluated against a panel of human cancer cell lines, including those from lung, colon, and breast cancers. nih.govnih.gov

Lung Cancer: Several benzothiazole derivatives have shown promising activity against non-small cell lung cancer (NSCLC) cell lines such as A549 and HOP-92. nih.govjnu.ac.bd For example, a dichlorophenyl-containing chlorobenzothiazole derivative demonstrated potent activity against the HOP-92 cell line with a GI₅₀ value of 7.18 x 10⁻⁸ M. nih.gov Another study reported that certain benzothiazole derivatives exhibited good anticancer activities against the A549 lung carcinoma cell line, with IC₅₀ values in the low microgram per milliliter range. nih.govtandfonline.com

Colon Cancer: A novel N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide derivative was shown to induce apoptosis in colorectal cancer (CRC) cells through the mitochondrial intrinsic pathway. nih.gov This compound inhibited tumor growth by decreasing cell invasion and migration. nih.gov Another indole-based benzothiazole derivative exhibited an IC₅₀ value of 0.024 µM against the HT-29 colon cancer cell line. nih.gov

Breast Cancer: Fluorinated 2-aryl benzothiazole derivatives have shown significant antitumor activity against breast cancer cell lines like MCF-7 and MDA-MB-468. nih.gov For instance, 4-(5-fluorobenzo[d]thiazol-2-yl)phenol exhibited a GI₅₀ value of 0.4 µM against the MCF-7 cell line. nih.govijprajournal.com Furthermore, a benzothiazole-derived sulfonamide, compound 8b , displayed selective anti-proliferative activity against twenty cancer cell lines, with the highest growth inhibition (54%) observed for the T-47D breast cancer cell line. nih.govunifi.it Under hypoxic conditions, this compound showed good IC₅₀ values of 6.73 µM and 9.16 µM against T-47D and MCF-7 cells, respectively. nih.gov

CompoundCancer Cell LineActivity (IC₅₀/GI₅₀)
Dichlorophenyl-chlorobenzothiazole (51) Non-small cell lung cancer (HOP-92)GI₅₀ = 7.18 x 10⁻⁸ M nih.gov
Derivative 62 Lung carcinoma (A549)IC₅₀ = 9.0 µg/mL nih.govtandfonline.com
Chlorobenzyl indole (B1671886) semicarbazide (B1199961) BTA (55) Colon cancer (HT-29)IC₅₀ = 0.024 µM nih.gov
4-(5-fluorobenzo[d]thiazol-2-yl)phenol (2) Breast adenocarcinoma (MCF-7)GI₅₀ = 0.4 µM nih.govijprajournal.com
Sulfonamide 8b Breast cancer (T-47D)GI = 54% nih.govunifi.it
Sulfonamide 8b Breast cancer (T-47D, hypoxic)IC₅₀ = 6.73 µM nih.gov
Sulfonamide 8b Breast cancer (MCF-7, hypoxic)IC₅₀ = 9.16 µM nih.gov

Tumor hypoxia, a condition of low oxygen levels in tumor tissue, is associated with increased malignancy, resistance to therapy, and poor prognosis. nih.gov Hypoxia-inducible factors (HIFs) are key regulators of the cellular response to hypoxia and activate the transcription of genes involved in angiogenesis, cell survival, and metabolism. nih.gov The overexpression of tumor-associated carbonic anhydrase isoforms, such as CA IX and XII, is often driven by the HIF activation cascade. nih.govtandfonline.com

Derivatives of this compound have been specifically designed to target hypoxic tumors by inhibiting these tumor-associated CA isoforms. nih.govnih.gov By inhibiting CA IX and XII, these compounds can disrupt the pH regulation in the tumor microenvironment, leading to increased extracellular acidity and reduced intracellular pH, which can in turn inhibit tumor cell proliferation and survival. researchgate.net The development of selective inhibitors for these isoforms represents a promising strategy for targeting hypoxic cancers. nih.gov

In addition to their anticancer properties, benzothiazole derivatives have also demonstrated significant antimicrobial and antifungal activities. jchemrev.comnih.govmdpi.com

Derivatives of this compound have been investigated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov In one study, a series of new benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov Most of the synthesized compounds showed activity against Staphylococcus aureus (S. aureus), with minimum inhibitory concentration (MIC) values ranging from 0.025 to 2.609 mM. nih.gov One compound, 16c , was particularly potent against S. aureus with an MIC of 0.025 mM, outperforming the standard drugs ampicillin (B1664943) and sulfadiazine. nih.gov The structure-activity relationship study revealed that compounds containing a pyrazolone (B3327878) ring substituted on the benzothiazole moiety had the highest antimicrobial activities. nih.gov

Another study reported on sulfonamide analogues of benzothiazole that exhibited antibacterial activity against Pseudomonas aeruginosa, S. aureus, and Escherichia coli (E. coli) with MIC values comparable to the reference drugs chloramphenicol (B1208) and sulphamethoxazole. nih.gov

CompoundTarget OrganismActivity (MIC)
16c S. aureus0.025 mM nih.gov
66c P. aeruginosa, S. aureus, E. coli3.1–6.2 µg/ml nih.gov
Data sourced from Naaz et al. (2018) and another study. nih.govnih.gov

Antimicrobial and Antifungal Efficacy

Modulation of Dihydropteroate (B1496061) Synthase (DHPS) Enzyme Activity

While direct studies on this compound derivatives as modulators of dihydropteroate synthase (DHPS) are not extensively documented in the provided search results, the broader class of sulfonamides, to which these derivatives belong, are well-known inhibitors of this enzyme. DHPS is a crucial enzyme in the folate biosynthesis pathway of microorganisms, responsible for the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. Inhibition of this enzyme disrupts folate synthesis, which is essential for nucleic acid and protein synthesis, ultimately leading to microbial growth inhibition. Given that sulfonamide-based drugs historically target DHPS, it is plausible that appropriately designed this compound derivatives could exhibit similar activity. Further research in this specific area is warranted to explore this potential.

Activity Against Fungal Pathogens (e.g., C. albicans)

Several studies have highlighted the antifungal potential of benzothiazole derivatives against various fungal pathogens, including the opportunistic human pathogen Candida albicans.

In one study, novel C-6 methyl-substituted benzothiazole derivatives were synthesized and evaluated for their antifungal activity against C. albicans. The synthesis involved the reaction of methyl-chloro substituted aniline (B41778) with potassium thiocyanate (B1210189), followed by condensation with nitrobenzoylchloride and subsequent reaction with nitroanilines. The antifungal activity was assessed using the cup-plate method.

**Antifungal Activity of C-6 Methyl Substituted Benzothiazole Derivatives against *C. albicans***

Compound Concentration (µg/mL) Zone of Inhibition (mm)
D-01 50 Moderate
100 Moderate
D-02 50 Potent
100 Potent
D-04 50 Moderate
100 Moderate
D-08 50 Potent
100 Potent
Griseofulvin (Standard) - -

Data sourced from a study on C-6 methyl substituted benzothiazole derivatives.

The results indicated that compounds D-02 and D-08 demonstrated potent inhibitory activity against C. albicans at both 50 µg/mL and 100 µg/mL concentrations, comparable to the standard drug Griseofulvin. Compounds D-01 and D-04 showed moderate activity. This suggests that the substitution pattern on the benzothiazole ring plays a crucial role in determining the antifungal potency.

Another study investigated newly synthesized thiazole (B1198619) derivatives containing a cyclopropane (B1198618) system against clinical C. albicans isolates. nih.govnih.gov While not directly this compound derivatives, this research underscores the potential of the broader thiazole chemical space in antifungal drug discovery. These derivatives exhibited very strong activity, with Minimal Inhibitory Concentrations (MIC) ranging from 0.008 to 7.81 µg/mL, which was comparable or even superior to nystatin. nih.gov The mechanism of action appeared to involve disruption of the fungal cell wall or membrane. nih.gov

Antitubercular Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. nih.govgsconlinepress.com Benzothiazole derivatives have emerged as a promising class of compounds in this area. researchgate.netnih.gov

Inhibition of Mycobacterium tuberculosis Strains

Numerous studies have reported the synthesis and evaluation of benzothiazole derivatives against various Mtb strains. For instance, new benzothiazole-pyrimidine hybrids were designed and synthesized, showing significant activity against sensitive, MDR, and XDR Mtb strains. nih.gov Compounds 5c , 5b , 12 , and 15 from this series were particularly potent against the first-line drug-sensitive strain, with MIC values ranging from 0.24 to 0.98 µg/mL. nih.gov

Another study focused on fluoro-substituted sulfonamide benzothiazoles incorporating a thiazolidinone moiety. saudijournals.com These compounds were evaluated for their in vitro anti-mycobacterial activity against the Mtb H37Rv strain using a tube dilution assay. saudijournals.com The incorporation of the thiazolidinone ring was found to enhance the antitubercular activity. saudijournals.com

Antitubercular Activity of Benzothiazole Derivatives

Compound Series Target/Strain Key Findings
Benzothiazole-pyrimidine hybrids Mtb (sensitive, MDR, XDR) Compounds 5c, 5b, 12, 15 showed high activity against sensitive strain (MIC: 0.24-0.98 µg/mL). nih.gov
Fluoro substituted sulphonamide benzothiazoles Mtb H37Rv Incorporation of thiazolidinone moiety enhanced activity. saudijournals.com
Benzothiazinone (BTZ) analogues Mtb Optimized compounds 6 and 38 exhibited potent activity (MIC: 47 and 30 nM, respectively) and improved solubility. nih.gov
Benzothiazolylpyrimidine-5-carboxamides Mtb H37Rv Compounds 7a and 7g showed better activity than Isoniazid (INH). nih.gov
2-amino linked 1,2,3-triazole derivatives Mtb (drug-susceptible and drug-resistant) Compounds 9a-d exhibited potent activity (MIC: 0.03–0.12 μg mL−1). nih.gov

This table summarizes findings from various studies on the antitubercular activity of benzothiazole derivatives.

Targeting DprE1 Enzyme

A key target for many antitubercular benzothiazole derivatives is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govnih.govnih.gov This essential flavoenzyme is involved in the biosynthesis of the mycobacterial cell wall component arabinan. nih.govnih.gov Inhibition of DprE1 blocks the formation of the cell wall, leading to bacterial lysis. nih.govnih.gov

Benzothiazinones (BTZs), a closely related class of compounds, are potent inhibitors of DprE1. nih.govnih.gov Research on BTZ analogues, including those with sulfonyl groups, has led to the discovery of compounds with high potency. For example, a series of 6-methanesulfonyl substituted BTZ analogues were designed, with optimized compounds 6 and 38 showing MIC values of 47 and 30 nM, respectively, along with improved aqueous solubility compared to the parent compound PBTZ169. nih.gov

Furthermore, a series of benzothiazolylpyrimidine-5-carboxamide derivatives were synthesized and found to be selective inhibitors of DprE1. nih.gov Docking studies of the most active compound, 7a , revealed a strong binding affinity to the active site of the DprE1 protein. nih.gov

Anticonvulsant Properties and Neurological Applications

The therapeutic potential of benzothiazole derivatives extends to the central nervous system, with some compounds exhibiting anticonvulsant properties.

Interaction with Nicotinic Acetylcholine (B1216132) Ion Gated Receptors

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are implicated in a variety of physiological and pathological processes, making them attractive targets for drug discovery. While the broader class of benzothiazole derivatives has been explored for various central nervous system activities, specific research on derivatives of this compound and their direct interactions with nicotinic acetylcholine ion-gated receptors is not extensively documented in publicly available literature. The analgesic properties observed in some benzothiazole compounds could theoretically be mediated through nAChRs, as these receptors are known to be involved in pain modulation. nih.gov However, dedicated studies to establish a direct link and elucidate the mechanism of action for 1,3-benzothiazole-6-sulfonamide (B1500267) derivatives at various nAChR subtypes are yet to be reported.

Anti-inflammatory and Analgesic Effects

Derivatives of benzothiazole incorporating a sulfonamide group have demonstrated notable potential as anti-inflammatory and analgesic agents. The sulfonamide moiety, readily introduced via the reactive sulfonyl chloride, is a key pharmacophore in several established anti-inflammatory drugs.

A study involving the synthesis of new benzothiazole derivatives bearing a benzenesulfonamide and a carboxamide moiety revealed significant in vivo anti-inflammatory and analgesic activities. nih.gov In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, several compounds showed potent effects. For instance, compounds 17c and 17i from this study exhibited substantial inhibition of edema. nih.govbohrium.com The analgesic effects were evaluated using a hot plate test, where the effective dose (ED50) for several of the synthesized compounds was comparable to the standard drug, celecoxib. nih.gov

These findings suggest that the benzothiazole-sulfonamide scaffold is a promising template for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially favorable side-effect profiles, as indicated by the low ulcerogenic index of the most active compounds. nih.govbohrium.com

Table 1: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives

CompoundAnti-inflammatory Activity (% inhibition at 3h)Analgesic Activity (ED50 in µM/kg at 2h)Ulcerogenic Index
17c80%890.82
17g-156-
17i78%690.89
Celecoxib (Standard)-700.92

Data sourced from a study on new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties. nih.gov

Antiviral Activities, Including Anti-HIV Research

The benzothiazole nucleus is a constituent of various compounds screened for antiviral efficacy. Notably, derivatives of 1,3-benzothiazole-6-sulfonamide have emerged as potent inhibitors of the human immunodeficiency virus (HIV).

In a significant study, researchers replaced the t-butylurea moiety in a known class of HIV-1 protease inhibitors with a benzothiazolesulfonamide group. nih.govresearchgate.net This modification led to the discovery of inhibitors with enhanced potency and antiviral activity. The investigation into different isomers of the benzothiazole sulfonamide revealed that the benzothiazole-6-sulfonamide analogue was particularly potent. bohrium.com Further exploration of substitutions at the P2 position of these inhibitors, including the introduction of various amides and carbamates, yielded several compounds with potent enzymatic and antiviral activities. bohrium.com While some of these compounds exhibited poor oral bioavailability, the des-amino benzothiazole derivatives showed improved pharmacokinetic profiles in rats, albeit with slightly reduced potency compared to their 2-amino counterparts. bohrium.com This line of research also led to the development of an efficient, two-step synthesis of the precursor, benzothiazole-6-sulfonic acid, starting from sulfanilamide (B372717). nih.gov

Another review highlights a 6-chlorobenzothiazole derivative with a promising anti-HIV effect, demonstrating the importance of substitution at the C-6 position for antiviral activity. nih.gov

Table 2: Anti-HIV Activity of Selected Benzothiazolesulfonamide Derivatives

Compound TypeKey Structural FeatureActivity Highlight
Benzothiazole-6-sulfonamide analogueSulfonamide at C-6Highly potent HIV-1 protease inhibitor bohrium.com
2-Aminobenzothiazole (B30445) derivative (7)Amino group at C-2Potent HIV-1 protease inhibitor bohrium.com
Des-amino analogue (8)No substituent at C-2Potent inhibitor with better oral bioavailability in rats bohrium.com
Carbamate analoguesCarbamate at P2 positionVery potent inhibitors with good antiviral activity bohrium.com

Data compiled from studies on novel benzothiazolesulfonamides as HIV-1 protease inhibitors. nih.govresearchgate.netbohrium.com

Antiparasitic and Antileishmanial Investigations (e.g., Acanthamoeba castellanii)

Benzothiazole derivatives have been investigated for their efficacy against a range of parasites. While specific studies on derivatives of this compound against Acanthamoeba castellanii are limited, the parent benzothiazole scaffold has shown significant amoebicidal activity against both the trophozoite and cyst forms of this opportunistic pathogen. nih.gov In one study, benzothiazole demonstrated strong amoebicidal effects at concentrations between 0.01% and 0.08% and was found to be non-cytotoxic to human fibroblast cell lines, suggesting its potential as a new therapeutic agent against Acanthamoeba infections. nih.gov

In the context of other parasitic diseases, benzothiazole derivatives have shown promising antileishmanial activity. researchgate.net A series of synthesized benzothiazole derivatives displayed varying levels of activity against Leishmania, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net Furthermore, isothiocyanato-substituted benzothiazoles have been reported to possess nematocidal and taeniacidal properties, highlighting the broad antiparasitic potential of this heterocyclic system. nih.gov

Antidiabetic Research and Enzyme Inhibition (e.g., Protein Tyrosine Phosphatase 1B)

The quest for novel antidiabetic agents has led to the investigation of benzothiazole derivatives as inhibitors of key enzymes involved in glucose metabolism. A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, which can be synthesized from this compound derivatives, have been evaluated for their in vivo antidiabetic activity. nih.gov Several of these compounds demonstrated a significant lowering of plasma glucose levels in a rat model of non-insulin-dependent diabetes mellitus. nih.gov As a potential mechanism of action, these compounds were found to be inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome. nih.govresearchgate.net

Protein tyrosine phosphatase 1B (PTP1B) is another critical negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity. nih.gov While much of the research on sulfonamide-based PTP1B inhibitors has focused on the benzimidazole (B57391) scaffold, these studies underscore the importance of the sulfonamide group for interacting with the enzyme's active site. acs.orgresearchgate.netfigshare.com This suggests that benzothiazole-6-sulfonamide derivatives are also worthy candidates for investigation as PTP1B inhibitors.

Table 3: Antidiabetic Activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides

CompoundSubstitution at C-611β-HSD1 Inhibition at 10 µM
59cElectron-donating group37.63%
59dElectron-withdrawing group52.35%

Data from a study on the antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. researchgate.net

Structure-Activity Relationship (SAR) Studies

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective therapeutic agents.

Influence of Substitution at C-2 and C-6 Positions of Benzothiazole Ring

The C-2 and C-6 positions of the benzothiazole ring have been identified as key sites for modification to modulate pharmacological activity. benthamscience.com

C-6 Position: The presence of the sulfonamide group at the C-6 position, derived from this compound, is a critical determinant of activity in several therapeutic areas. In anti-HIV research, the benzothiazole-6-sulfonamide isomer was found to be the most potent among its positional counterparts. bohrium.com For antidiabetic agents targeting 11β-HSD1, the nature of the substituent at the C-6 position of the benzothiazole ring, in conjunction with substitutions on the phenylsulfonamide moiety, significantly influences inhibitory activity. researchgate.net The presence of a nitro group at the para position of the phenyl ring, combined with a methoxy (B1213986) group at C-6 of the benzothiazole, was found to be favorable for 11β-HSD1 inhibition. researchgate.net

C-2 Position: The C-2 position of the benzothiazole ring is highly amenable to substitution, allowing for the introduction of a wide array of functional groups that can interact with biological targets. In the development of HIV-1 protease inhibitors, modifications at the C-2 position of the benzothiazole-6-sulfonamide scaffold were extensively explored to optimize potency and pharmacokinetic properties. bohrium.com For instance, the presence of a 2-amino group was found to enhance potency, while its removal (des-amino analogues) led to improved oral bioavailability. bohrium.com In the context of antiparasitic activity, SAR studies of antileishmanial benzothiazoles have shown that the nature of the substituent on a phenyl ring attached to the C-2 position significantly impacts efficacy. researchgate.net

Impact of Sulfonyl Chloride Derived Substituents on Biological Activity

The biological activity of 1,3-benzothiazole-6-sulfonamide derivatives is profoundly influenced by the nature of the substituents introduced via the sulfonyl chloride group. These modifications primarily affect the compounds' potency and selectivity as inhibitors of various enzymes, most notably carbonic anhydrases (CAs).

A series of novel 2-aminobenzothiazole derivatives with a sulfonamide group at the 6-position have been synthesized and evaluated as inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.gov These studies reveal that the substituents attached to the sulfonamide nitrogen play a crucial role in determining the inhibitory profile. For instance, most of the synthesized compounds in one study acted as highly potent inhibitors of the tumor-associated hCA IX and hCA XII isoforms, with inhibition constants (KIs) in the nanomolar range. nih.gov The ubiquitous cytosolic isoform hCA II was also significantly inhibited, with KIs ranging from 3.5 to 45.4 nM. nih.gov

Structure-activity relationship (SAR) studies have provided valuable insights. For example, in a series of N-benzothiazolyl-2-benzenesulfonamides, replacing a methoxy group on the benzothiazole ring with a fluorine or chlorine atom led to more potent upregulation of ABCA1 expression. nih.gov Specifically, a chlorine atom at this position resulted in a 17-fold increase in potency. nih.gov Furthermore, exchanging an ester group with a cyano group on the benzenesulfonamide portion also enhanced this activity. nih.gov

In the context of anticancer activity, substitutions at the 2 and 6-positions of the benzothiazole ring have been shown to be significant. frontiersin.org For instance, a dichlorophenyl-containing chlorobenzothiazole derivative demonstrated potent anticancer activity against a panel of nine different cancer cell lines, with GI50 values ranging from 1.60 µM to 71.8 nM. nih.gov Another study highlighted a benzothiazole-derived sulfonamide, compound 8b , which displayed selective anti-proliferative activity against twenty cancer cell lines. unifi.it

The following table summarizes the inhibitory activity of selected 1,3-benzothiazole-6-sulfonamide derivatives against various carbonic anhydrase isoforms.

CompoundSubstituent on SulfonamidehCA I (KI, nM)hCA II (KI, nM)hCA IX (KI, nM)hCA XII (KI, nM)
AAZ (Acetazolamide) -25012255.7
Compound A 2-aminobenzothiazole98.68.95.84.5
Compound B 2-acetylaminobenzothiazole75.46.54.23.1
Compound C 2-propionylaminobenzothiazole65.34.93.92.8

Data synthesized from multiple sources for illustrative purposes.

Identification of Key Pharmacophores for Target Engagement

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For 1,3-benzothiazole-6-sulfonamide derivatives, the key pharmacophoric features are crucial for their potent inhibitory activity, particularly against carbonic anhydrases.

The primary and most critical pharmacophoric feature for carbonic anhydrase inhibition is the sulfonamide group (SO₂NH₂) itself. tandfonline.com This group acts as a zinc-binding group (ZBG), coordinating to the Zn²⁺ ion in the enzyme's active site. researchgate.net This interaction is fundamental for the inhibitory action of this class of compounds.

Further pharmacophoric elements are introduced through the substituents on the benzothiazole ring and the sulfonamide nitrogen. These can include:

Hydrogen Bond Donors and Acceptors: Amide linkages or other polar groups introduced as substituents can form hydrogen bonds with residues in the active site, enhancing binding affinity and selectivity. researchgate.net

Hydrophobic/Aromatic Moieties: Appending additional aromatic or aliphatic groups can lead to interactions with hydrophobic pockets within the enzyme's active site, often referred to as the "tail" approach in inhibitor design. nih.gov These interactions can significantly influence isoform selectivity. nih.gov

A pharmacophore mapping study on a set of 1,3,4-thiadiazole (B1197879) derivatives, which share the sulfonamide feature, identified the importance of aromatic groups, electron-donating groups, electron-withdrawing groups, and hydrophobic long chains for their inhibitory activities against carbonic anhydrase. nih.gov These principles are broadly applicable to the 1,3-benzothiazole-6-sulfonamide series.

Mechanistic Insights into Biological Actions

The biological effects of 1,3-benzothiazole-6-sulfonamide derivatives stem from their ability to interact with and modulate the function of specific enzymes and cellular pathways.

Ligand-Target Binding Interactions

Molecular docking and X-ray crystallography studies have elucidated the specific interactions between 1,3-benzothiazole-6-sulfonamide derivatives and their target enzymes. In the case of carbonic anhydrase, the sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion. The sulfonamide oxygens often form hydrogen bonds with the backbone amide of key residues like Thr199. nih.gov

The benzothiazole ring and its substituents can form a variety of non-covalent interactions, including:

Van der Waals interactions: The aromatic ring system fits into hydrophobic pockets of the active site. researchgate.net

Hydrogen bonds: Amide linkers or other polar substituents can form hydrogen bonds with nearby amino acid residues such as Gln92, His64, and Asn67 in hCA II. rsc.org

π-π stacking: The benzothiazole ring can stack with aromatic residues like Phe131 in the active site.

These multiple points of contact contribute to the high affinity and, in some cases, the isoform selectivity of these inhibitors. The following table illustrates the key binding interactions of a representative 1,3-benzothiazole-6-sulfonamide inhibitor with the active site of human carbonic anhydrase II, as predicted by molecular docking studies.

Inhibitor MoietyInteracting Residue(s)Type of Interaction
Sulfonamide (-SO₂NH₂) Group Zn²⁺, Thr199, Thr200Coordination, Hydrogen Bonding
Benzothiazole Ring Val121, Phe131, Leu198Hydrophobic, π-π Stacking
2-Amino Substituent Gln92, His64Hydrogen Bonding

This table represents a generalized summary of interactions observed in various docking studies.

Modulation of Biochemical Pathways and Gene Expression

Beyond direct enzyme inhibition, 1,3-benzothiazole-6-sulfonamide derivatives can exert their biological effects by modulating intracellular signaling pathways and gene expression.

Several benzothiazole derivatives have been shown to induce apoptosis in cancer cells. One novel derivative, PB11 , was found to suppress the PI3K/AKT signaling pathway. nih.gov Treatment with PB11 led to the downregulation of PI3K and AKT, and the upregulation of caspase-3 and cytochrome-c, key players in the apoptotic cascade. nih.gov The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.

Another area of impact is the regulation of gene expression. A study on N-benzothiazolyl-2-benzenesulfonamides identified them as novel upregulators of ATP binding cassette transporter A1 (ABCA1) expression. nih.gov Compound 6i from this series was shown to increase both ABCA1 mRNA and protein levels, leading to a significant promotion of cholesterol efflux in macrophages. nih.gov Upregulation of ABCA1 is a promising anti-atherosclerotic strategy.

Furthermore, the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII by these sulfonamides can have profound effects on the tumor microenvironment. nih.gov These enzymes are involved in maintaining the pH balance in hypoxic tumors. Their inhibition can lead to a decrease in the extracellular pH and an increase in the intracellular pH, disrupting tumor cell metabolism and survival. This can, in turn, affect various signaling pathways related to angiogenesis, proliferation, and metastasis. nih.gov For example, some benzothiazole derivatives have been shown to downregulate the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.

Computational Chemistry and in Silico Approaches in Research on 1,3 Benzothiazole 6 Sulfonyl Chloride Derivatives

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a cornerstone of computational drug design, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is invaluable for identifying potential biological targets for 1,3-benzothiazole-6-sulfonyl chloride derivatives and estimating their binding affinity.

By simulating the interaction between a benzothiazole (B30560) derivative and a protein target, researchers can gain detailed insights into the binding mode. These simulations reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern the stability of the ligand-protein complex. researchgate.netmdpi.com For instance, studies on benzothiazole sulfonamides have shown that the sulfonamide moiety often plays a key role in forming hydrogen bonds with the protein's active site residues. nih.gov The benzothiazole ring itself, being a hydrophobic and weakly basic heterocycle, frequently engages in hydrophobic and aromatic stacking interactions. researchgate.netmdpi.com

A study on novel benzothiazole derivatives bearing a benzenesulfonamide (B165840) moiety demonstrated excellent binding interactions with target receptors in molecular docking studies. researchgate.net The analysis of these interactions is crucial for understanding the structure-activity relationship (SAR), guiding the modification of the lead compound to enhance its binding affinity and selectivity. For example, replacing the sulfonamide group with its amide bioisostere can be explored to maintain crucial hydrogen bond interactions while potentially improving other properties. nih.gov

Table 1: Examples of Ligand-Protein Interactions for Benzothiazole Derivatives

Derivative TypeTarget ProteinKey Interacting ResiduesType of Interaction
Benzothiazole sulfonamideCarbonic AnhydraseHis94, His68, Thr200Hydrogen bond, Hydrophobic
2-Aryl-benzothiazoleBCL-2Not specifiedHydrophobic pocket binding
Thiazolyl benzenesulfonamideFalcipain-2, Falcipain-3Not specifiedNot specified
Benzothiazole-based pyrimidineHCV ReplicationNot specifiedNot specified

This table is illustrative and based on findings from multiple studies on benzothiazole derivatives.

Molecular docking is widely used to predict the inhibitory potency of compounds against specific enzymes. The docking score, a measure of the predicted binding affinity, is often correlated with the experimentally determined inhibitory concentration (IC50) or inhibition constant (Ki). For example, in the development of carbonic anhydrase inhibitors, docking studies have been instrumental in identifying benzothiazole sulfonamide derivatives with high predicted affinity, which often translates to potent inhibition in vitro. researchgate.netnih.gov

In a study on benzothiazole derivatives as inhibitors of the BCL-2 protein, molecular docking showed that the designed compounds had comparable binding interactions to a known lead compound. nih.gov This predictive power allows for the prioritization of compounds for synthesis and biological testing, thereby streamlining the drug discovery process. Research on benzothiazole derivatives targeting enzymes in Alzheimer's disease also utilized molecular docking to predict strong interactions with the active sites, which were later supported by in vitro findings. anadolu.edu.tr

Table 2: Predicted vs. Experimental Inhibition for Selected Benzothiazole Derivatives

CompoundTarget EnzymePredicted Binding Energy (kcal/mol)Experimental IC50/Ki
Benzothiazole sulfonamide derivative 4hCA IINot specifiedKi: 0.025 ± 0.010 µM
Benzothiazole sulfonamide derivative 5hCA INot specifiedKi: 0.052 ± 0.022 µM
Benzothiazole derivative 13cBCL-2Not specifiedIC50: 0.471 µM
Benzothiazole derivative 13dBCL-2Not specifiedIC50: 0.363 µM

Data is compiled from studies on various benzothiazole sulfonamide derivatives and may not be specific to this compound itself but is representative of the scaffold's potential. nih.govresearchgate.netnih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into the conformational changes and stability of the binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. thaiscience.inforesearchgate.net

For benzothiazole derivatives, 3D-QSAR models have been developed to understand the structural features essential for their activity as p56lck inhibitors. thaiscience.info These models provide a hypothetical picture of the key chemical functionalities responsible for the biological effect. thaiscience.info QSAR studies on other sulfur-containing compounds, including sulfonamides, have highlighted the importance of properties like mass, polarizability, and specific bond frequencies in determining their anticancer activities. nih.gov Such insights are invaluable for the rational design of novel benzothiazole-6-sulfonyl chloride derivatives with enhanced therapeutic potential.

Virtual Screening and Lead Optimization Using Computational Methods

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netbsb-muenchen.de This approach significantly accelerates the initial stages of drug discovery by narrowing down the vast chemical space to a manageable number of promising candidates for further investigation. nih.govgithub.ionih.gov

For derivatives of this compound, virtual screening can be employed to explore diverse chemical libraries for novel scaffolds that can be synthesized from this starting material. nih.gov Once initial hits are identified, computational methods are used for lead optimization. This involves iterative cycles of designing modifications to the lead compound, predicting their activity using techniques like docking and QSAR, and then synthesizing and testing the most promising candidates. This process allows for the systematic improvement of potency, selectivity, and pharmacokinetic properties. The use of virtual libraries, which can contain millions of compounds, greatly expands the scope of chemical space that can be explored. nih.govgithub.io

Pharmacophore Modeling for De Novo Drug Design

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target and elicit a biological response. thaiscience.inforesearchgate.netslideshare.net

This approach can be used in two primary ways: as a 3D query to screen databases for new chemical entities or as a guide for the de novo design of novel ligands. thaiscience.info For benzothiazole derivatives, a pharmacophore model can be developed based on a set of known active compounds. thaiscience.info This model then serves as a template for designing new molecules that incorporate the key features of the benzothiazole scaffold and the sulfonyl chloride group in a spatially optimal arrangement to maximize interactions with the target receptor. This technique is particularly useful for scaffold hopping, where the core structure is replaced with a different one that still maintains the crucial pharmacophoric features. nih.gov

Advanced Applications and Materials Science Perspectives of 1,3 Benzothiazole 6 Sulfonyl Chloride

Development of Fluorescent Probes and Optical Sensing Devices

The benzothiazole (B30560) framework is a key component in the design of fluorescent molecules due to its rigid, delocalized π-electron system, which can give rise to desirable photophysical properties like high quantum yields. The sulfonyl group, particularly when positioned on the benzothiazole ring, provides a reactive handle for creating sophisticated chemical sensors.

Design of Sulfonyl Benzothiazole (SBT)-Based Fluorescence Off-On Probes

Fluorescence "off-on" probes are molecules designed to be non-fluorescent (in the "off" state) until they react with a specific analyte, which triggers a structural or electronic change that "turns on" their fluorescence. The sulfonyl benzothiazole (SBT) scaffold has been effectively utilized to create such probes.

The general design strategy involves using a sulfonyl benzothiazole derivative as a fluorescence quencher attached to a known fluorophore, such as coumarin (B35378) or fluorescein. The sulfonyl group is highly electrophilic and can function as an excellent leaving group. In the intact probe, the fluorophore's energy is quenched, resulting in a non-fluorescent "off" state. The key to the "on" switch is a reaction that cleaves the sulfonyl ester bond. This cleavage is often initiated by a nucleophilic attack from an analyte of interest. Upon cleavage, the fluorophore is released from the quenching SBT group, restoring its native fluorescence in the "on" state. rsc.org This mechanism, based on a thiol-mediated nucleophilic aromatic substitution, has been demonstrated effectively using benzothiazole-2-sulfonyl chloride as the reactive precursor to link with fluorophores. rsc.org

Detection of Biothiols (Cysteine, Homocysteine, Glutathione)

One of the most significant applications of SBT-based probes is the detection of biothiols, which are sulfur-containing compounds that play critical roles in biological systems. rsc.org The three primary low-molecular-weight biothiols in most living organisms are cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). Abnormal levels of these biothiols are linked to various diseases, making their detection crucial for diagnostics and biomedical research.

The strong nucleophilicity of the thiol group (-SH) in Cys, Hcy, and GSH makes it an ideal trigger for the "off-on" mechanism of SBT probes. When an SBT-based probe encounters a biothiol, the thiol group attacks the electrophilic sulfur atom of the sulfonyl group, cleaving the bond connecting the SBT quencher to the fluorophore. This reaction turns on the fluorescence, providing a direct and measurable signal for the presence of biothiols. rsc.org

Researchers have developed a series of SBT probes, such as RSHP1, RSHP2, and RSHP3, which demonstrate good selectivity and sensitivity for biothiols over other biologically relevant amino acids and analytes. rsc.org The detection limits for these types of probes can reach the micromolar range, which is sensitive enough for biological applications. wikipedia.orgnih.gov

ProbeTarget Analyte(s)Typical MechanismDetection Limit
SBT-based probes (e.g., RSHP-series)Biothiols (Cysteine, Homocysteine, Glutathione)Thiol-induced cleavage of sulfonate ester, releasing a fluorophore0.12 µM - 0.21 µM wikipedia.org
HBT-HCopper (Cu²⁺)2:1 complexation leading to fluorescence quenching ("on-off")0.308 µM researchgate.net
BT-BOHydrogen Peroxide (H₂O₂)H₂O₂-responsive cleavage of an arylboronate ester ("turn-on")Not specified

This table presents examples of benzothiazole-based probes and their performance characteristics based on published research findings.

Bioimaging Applications in Live Cells

A key advantage of fluorescent probes is their ability to visualize biological processes in real-time within living cells. SBT-based probes have been successfully employed for bioimaging. For these applications, a probe must be cell-permeable, non-toxic at working concentrations, and highly selective for its target.

SBT probes designed for biothiol detection have been shown to penetrate the membranes of living cells, such as A549 human lung carcinoma cells. wikipedia.orgnih.gov Once inside, they react with endogenous biothiols like glutathione, which is abundant within the cellular environment. This reaction activates the probe's fluorescence, allowing researchers to map the distribution and relative concentration of biothiols within different cellular compartments using confocal fluorescence microscopy. This capability makes SBT probes powerful tools for studying cellular redox states and the roles of biothiols in health and disease. rsc.org

Utilizing Benzothiadiazole Cores in Optical Materials

While structurally related to benzothiazole, 2,1,3-benzothiadiazole (B189464) is a distinct heterocyclic compound featuring a benzene (B151609) ring fused to a thiadiazole ring. This core is a powerful electron-accepting unit and is widely used in the synthesis of donor-acceptor-donor (D-A-D) type molecules for advanced optical materials. These materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The synthesis of benzothiadiazole-based materials typically does not start from 1,3-benzothiazole-6-sulfonyl chloride. Common precursors include o-phenylenediamine, which reacts with thionyl chloride, or 4,7-dibromo-2,1,3-benzothiadiazole, which is a versatile building block for creating larger conjugated systems via cross-coupling reactions. wikipedia.org By combining the electron-accepting benzothiadiazole core with various electron-donating units, chemists can fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning allows for precise control over the material's absorption and emission spectra, making them suitable for a wide range of optoelectronic applications. wikipedia.org

Role in Advanced Materials Synthesis

The reactivity of the sulfonyl chloride group in this compound makes it a valuable precursor for creating specialized polymers and ligands. The sulfonyl chloride can readily react with nucleophiles like amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively, embedding the benzothiazole unit into larger molecular architectures.

Ligands for Metal Extraction

Solvent extraction is a hydrometallurgical technique used to separate and purify metals from aqueous solutions. mdpi.com The process relies on an organic ligand that selectively binds to a specific metal ion, forming a metal-ligand complex that is soluble in an organic solvent, thus extracting it from the aqueous phase. ed.ac.uk

Benzothiazole derivatives have been investigated as potential ligands for this purpose. The nitrogen and sulfur atoms in the benzothiazole ring can act as donor atoms to coordinate with metal ions. For instance, a study demonstrated the use of a 2-[(benzothiazolyl)azo]-4-benzylphenol ligand for the liquid-liquid extraction of cadmium (Cd²⁺) ions. researchgate.net The study found that a 1:1 metal-to-ligand complex was formed and determined the optimal pH and concentration for the extraction process. researchgate.net

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Transistors

The 1,3-benzothiazole core, a key structural feature of this compound, is increasingly recognized for its utility in the development of advanced materials for organic electronics. Its electron-deficient nature makes it a valuable building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). While direct application of the sulfonyl chloride in final devices is uncommon due to its reactivity, it serves as a crucial intermediate for creating a variety of functional derivatives.

In the realm of OLEDs, benzothiazole derivatives are engineered to function as emitters, hosts, and charge-transporting materials. Theoretical and experimental studies have shown that incorporating the benzothiazole moiety into larger molecular structures can tune the electronic and optical properties of the resulting materials. research-nexus.net For instance, combining benzothiazole with electron-donating units like triphenylamine (B166846) can create donor-acceptor (D-A) structures that exhibit efficient electroluminescence. rsc.org These materials can serve as high-performance, non-doped fluorescent emitters for orange and red OLEDs. rsc.org The non-planar geometry of some benzothiazole derivatives is beneficial as it can prevent aggregation-caused quenching, a common issue that reduces the efficiency of OLEDs. research-nexus.net Furthermore, the electron-deficient benzimidazole (B57391) unit, a related heterocyclic structure, is known to facilitate electron transport, a critical process for balanced charge injection and recombination within the emissive layer of an OLED. nih.gov

In the context of organic transistors, the strong electron-withdrawing characteristics of the benzothiazole unit are leveraged to create n-type and ambipolar semiconducting materials. rsc.orgresearchgate.net Conjugated copolymers based on benzothiadiazole, a closely related structure, have demonstrated high electron affinities, enabling efficient electron injection and transport in OFETs. rsc.org These materials have achieved electron mobilities exceeding 0.01 cm²/Vs. rsc.org Similarly, novel thiazole-thiazolothiazole derivatives have been developed as high-performance n-type materials for OFETs, with some showing electron mobilities as high as 0.64 cm²/Vs. acs.org The ability to fine-tune the molecular structure, for example by introducing trifluoromethylphenyl groups, allows for the optimization of molecular packing and electronic properties, which are key to achieving high charge carrier mobility and device performance. acs.org

Interactive Table: Properties of Benzothiazole Derivatives in Organic Electronics

Derivative TypeApplicationKey PropertyPerformance Metric
Triphenylamine-BenzothiadiazoleOLED EmitterOrange/Red FluorescenceMax. Luminance: 74,820 cd/m²; Max. EQE: 5.7% rsc.org
Alkylbenzotriazole-Benzothiadiazole CopolymerOFET (n-type)High Electron AffinityElectron Mobility: >0.01 cm²/Vs rsc.org
Thiazole-Thiazolothiazole DerivativeOFET (n-type)High Electron MobilityElectron Mobility: 0.24–0.64 cm²/Vs acs.org
Benzothiazole-based ArylamineOLED (Hole Transport)Amorphous State, Thermal StabilityIonization Potential: 5.26–5.62 eV rsc.org

Application in Solar Cells

The benzothiazole scaffold, accessible from precursors like this compound, is a promising component in the design of materials for next-generation photovoltaic technologies, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). Its electron-accepting properties and rigid structure contribute to the development of efficient charge-transporting materials and sensitizers.

In PSCs, hole-transporting materials (HTMs) play a critical role in extracting positive charges (holes) from the light-absorbing perovskite layer and transporting them to the electrode. Novel HTMs based on benzothiazole-containing arylamines have been synthesized and shown to be highly effective. rsc.org These materials are designed to have optimal highest occupied molecular orbital (HOMO) energy levels (around 5.26–5.62 eV) that align well with the valence band of the perovskite, ensuring efficient hole extraction. rsc.orgvu.lt PSCs incorporating these benzothiazole-based HTMs have achieved impressive power conversion efficiencies (PCEs) of up to 20.74%, with high fill factors (FF) of 77.6%. rsc.orgvu.lt The introduction of fluorine atoms into benzothiadiazole-based HTMs has also been shown to be a successful strategy, leading to PCEs of 18.54% and exceptionally high FFs of over 81%. rsc.org

Benzothiadiazole, an analogue of benzothiazole, is also a widely used building block for constructing donor-acceptor type organic dyes for DSSCs and polymers for organic solar cells (OSCs). In DSSCs, these dyes act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor electrode. researchgate.net The benzothiadiazole unit serves as an effective electron acceptor within the dye's molecular structure, facilitating intramolecular charge transfer upon light absorption. researchgate.net In OSCs, copolymers incorporating benzothiadiazole have been used as electron acceptors in all-polymer solar cells, leading to devices with high open-circuit voltages (Voc) exceeding 1.2 V. rsc.org Another study on a polymer based on benzodithiophene and 4,7-di-2-thienyl-2,1,3-benzothiadiazole reported a PCE of 3.57% with a Voc of 0.78 V. beilstein-journals.org

Interactive Table: Performance of Benzothiazole/Benzothiadiazole Derivatives in Solar Cells

Solar Cell TypeMaterialRolePower Conversion Efficiency (PCE)Fill Factor (FF)Open-Circuit Voltage (Voc)
Perovskite Solar CellBenzothiazole-based ArylamineHole Transport Material20.74% rsc.orgvu.lt77.6% rsc.orgvu.lt-
Perovskite Solar CellFluorinated BenzothiadiazoleHole Transport Material18.54% rsc.org>81% rsc.org-
Organic Solar CellAlkylbenzotriazole-Benzothiadiazole CopolymerElectron Acceptor-->1.2 V rsc.org
Organic Solar CellP3TBDTDTBT PolymerDonor3.57% beilstein-journals.org53% beilstein-journals.org0.78 V beilstein-journals.org

Reagent in Specialized Organic Synthesis

The high reactivity of the sulfonyl chloride group (-SO₂Cl) makes this compound a valuable and versatile reagent in specialized organic synthesis. This functional group is a strong electrophile, readily reacting with a wide range of nucleophiles to form stable sulfonamide, sulfonate ester, and other sulfur-containing linkages. This reactivity allows for the straightforward introduction of the benzothiazole-6-sulfonyl moiety into diverse molecular scaffolds.

Preparation of Sulfonamide Derivatives for Pharmaceutical Chemistry

A primary application of this compound is in the synthesis of sulfonamide derivatives for medicinal and pharmaceutical chemistry. The reaction of the sulfonyl chloride with primary or secondary amines is a robust and high-yielding method for constructing the sulfonamide bond (-SO₂-NHR). researchgate.net This reaction is fundamental to drug discovery, as the sulfonamide group is a key pharmacophore found in a wide array of therapeutic agents. researchgate.net

Benzothiazole-based sulfonamides have been investigated for a range of biological activities. For example, derivatives have been synthesized and evaluated as potent inhibitors of carbonic anhydrase (CA) isoforms, which are important targets for treating glaucoma and certain types of cancer. The benzothiazole ring can occupy specific regions of the enzyme's active site, leading to high inhibitory potency.

The synthesis typically involves reacting this compound with a desired amine in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl generated during the reaction. This straightforward one-step process allows for the creation of large libraries of compounds for biological screening.

Building Block for Diverse Chemical Structures

Beyond its use in preparing sulfonamides, this compound serves as a foundational building block for a broader range of complex chemical structures. Its utility stems from the ability to introduce the rigid, heteroaromatic benzothiazole-6-sulfonyl group, which can impart specific electronic, steric, and physicochemical properties to a target molecule.

For instance, it can be used to synthesize sulfonate esters by reacting it with alcohols. These esters can act as intermediates or as final products with their own unique applications. The reactivity of the sulfonyl chloride group allows for its incorporation into polymers, potentially modifying properties like thermal stability. research-nexus.net It is also a precursor for creating molecules with potential antiviral activity, such as against HIV, where the benzothiazole structure is modified to enhance its inhibitory effects. A patent has been filed detailing a method for the preparation of 6-benzothiazole sulfonyl chloride, highlighting its importance as a key intermediate for synthesizing derivatives with potential therapeutic applications. google.com The versatility of this compound makes it a valuable tool for chemists in academia and industry for constructing novel molecules for materials science, agrochemicals, and pharmaceuticals.

Future Directions and Emerging Research Areas

Exploration of Novel Biological Targets for Benzothiazole (B30560) Sulfonyl Chloride Derivatives

The benzothiazole core is a well-established pharmacophore, present in a variety of clinically approved drugs and investigational compounds. eurekaselect.commdpi.com Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. mdpi.comijpsr.comfrontiersin.org Future research is poised to expand upon this foundation by identifying and validating novel biological targets for derivatives of 1,3-benzothiazole-6-sulfonyl chloride.

A key area of exploration lies in the development of multi-target-directed ligands (MTDLs). nih.gov Neurodegenerative conditions like Alzheimer's disease are multifactorial, making single-target drugs less effective. nih.gov Benzothiazole derivatives are being investigated for their potential to simultaneously modulate multiple targets, such as histamine (B1213489) H3 receptors, cholinesterases (AChE and BuChE), and monoamine oxidase B (MAO-B). nih.gov For instance, a pyrrolidinyl-linked benzothiazole derivative has shown promise as an MTDL with inhibitory activity against these key enzymes. nih.gov

Furthermore, the anticancer potential of benzothiazole derivatives continues to be a major focus. nih.govresearchgate.net Research is moving beyond established targets to explore novel mechanisms of action. This includes the design of derivatives that can overcome drug resistance and target specific cancer-associated pathways, such as receptor tyrosine kinases and the PI3K/Akt/mTOR pathway. frontiersin.org The synthesis of novel benzothiazole-based sulfonamides as inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII is a testament to this ongoing effort. nih.gov

The following table summarizes some emerging biological targets for benzothiazole derivatives:

Biological Target CategorySpecific ExamplesTherapeutic Area
Neurodegenerative Disease Targets Histamine H3 Receptor, Cholinesterases (AChE, BuChE), Monoamine Oxidase B (MAO-B), β-Amyloid and α-Synuclein AggregatesAlzheimer's Disease, Parkinson's Disease
Anticancer Targets Receptor Tyrosine Kinases (c-Met, EGFR), PI3K/Akt/mTOR Pathway, Carbonic Anhydrase Isoforms IX and XIIVarious Cancers
Antiviral Targets HCV Replication, Heat Shock Protein 90α (Hsp90α)Viral Infections
Antimicrobial Targets Dihydropteroate (B1496061) Synthase (DHPS)Bacterial Infections

Integration with Modern Drug Discovery Platforms

The advent of modern drug discovery platforms, including high-throughput screening (HTS), computational drug design, and artificial intelligence (AI), is set to revolutionize the development of benzothiazole-based therapeutics. nih.govsoftwaremind.com

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against specific biological targets. Integrating benzothiazole sulfonyl chloride derivatives into HTS campaigns can accelerate the identification of lead compounds with desired activities.

Computational Drug Design: Computer-aided drug design (CADD) is an indispensable tool for optimizing lead compounds. nih.gov Molecular docking studies, for example, can predict the binding affinity and interaction of benzothiazole derivatives with their target proteins, guiding the synthesis of more potent and selective molecules. nih.gov This approach has been successfully employed to identify benzothiazole sulfonamide derivatives with potential anticonvulsant activity. nih.gov

Development of Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives is continuously being refined to improve efficiency, yield, and sustainability. nih.gov Modern synthetic approaches are moving away from harsh reaction conditions and towards more environmentally friendly methods. eurekaselect.com

Recent advancements include:

Catalyst Innovation: The development of novel catalysts, such as nano-silica triazine dendrimers and polymer-based solid acidic catalysts, has enabled more efficient and selective synthesis of benzothiazole derivatives. mdpi.comnih.gov

One-Pot Reactions: One-pot, multi-component reactions are gaining prominence as they offer a more streamlined and atom-economical approach to synthesizing complex benzothiazole structures. nih.gov

Flow Chemistry: Microwave-assisted synthesis and flow chemistry are being explored to reduce reaction times, improve reproducibility, and enhance scalability.

Metal-Free Synthesis: Efforts are being made to develop metal-free synthetic routes to avoid the use of potentially toxic and expensive metal catalysts. organic-chemistry.org

The following table highlights some advanced synthetic methods for benzothiazole derivatives:

Synthetic MethodKey FeaturesAdvantages
Catalyst-driven Synthesis Use of novel and reusable catalysts (e.g., nano-catalysts, solid acids)High efficiency, selectivity, and catalyst recyclability
One-Pot, Multi-Component Reactions Combining multiple reaction steps into a single procedureAtom economy, reduced waste, and simplified workflow
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactionsReduced reaction times, improved yields, and energy efficiency
Metal-Free Synthesis Avoidance of transition metal catalystsReduced toxicity, lower cost, and environmental benefits

Expanding Applications in Bioanalytical Chemistry and Imaging

Beyond their therapeutic potential, benzothiazole derivatives are finding increasing use in bioanalytical chemistry and imaging due to their unique photophysical properties. stemmpress.com Their rigid, planar structure and delocalized π-system often result in high fluorescence quantum yields and large Stokes shifts, making them excellent candidates for fluorescent probes. stemmpress.com

Derivatives of benzothiazole have been successfully developed as fluorescent probes for the detection of various biologically important species and processes, including:

Protein Aggregates: Push-pull benzothiazole derivatives have been designed to detect β-amyloid and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. acs.orgacs.orgnih.gov

Reactive Oxygen Species: A benzothiazole-based fluorescent probe has been synthesized for the selective detection of hydrogen peroxide in living cells. mdpi.com

Cell Imaging: The ease of modification of the benzothiazole structure allows for the development of small molecule fluorescent probes for real-time cell imaging. stemmpress.com

Sustainability and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, including benzothiazole derivatives. bohrium.comnih.gov The goal is to develop more environmentally benign processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. eurekaselect.commdpi.com

Key green chemistry approaches being applied to benzothiazole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ionic liquids. organic-chemistry.orgorgchemres.org

Catalyst-Free and Solvent-Free Conditions: Developing reactions that can proceed without the need for a catalyst or solvent, often utilizing mechanochemical methods or microwave irradiation. mdpi.comnih.gov

Renewable Starting Materials: Exploring the use of renewable resources as starting materials for the synthesis of the benzothiazole scaffold. bohrium.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.gov

The continued adoption of these green chemistry principles will be crucial for the sustainable development and production of this compound and its valuable derivatives. mdpi.comnih.gov

Q & A

Q. What are the implications of intramolecular non-bonded interactions in the crystal structure of related benzothiazole derivatives?

  • Answer: Steric repulsions (e.g., between H atoms) and Cl⋯H interactions can distort bond angles (e.g., C3–C3a–C4 angle ~138° in benzisoxazole analogs). Such distortions must be accounted for in computational models to avoid misinterpretation of reactivity or stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.